molecular formula C11H18O3 B094440 Ethyl 3-cyclohexyl-3-oxopropanoate CAS No. 15971-92-3

Ethyl 3-cyclohexyl-3-oxopropanoate

Cat. No. B094440
Key on ui cas rn: 15971-92-3
M. Wt: 198.26 g/mol
InChI Key: ASYASKBLHYSMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04029492

Procedure details

To ethyl β-oxocyclohexanepropionate (4.4 g, 0.234 mole) in n-propanol (500 ml) is added dropwise with stirring under nitrogen at 80° C. methylhydrazine (13.8 g, 0.3 mole). After heating at reflux during 5 hours, the reaction is cooled and evaporated to a residual oil. Crystallization from ethylacetate gives a white powder mp 170.5° C. to 172° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
13.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[CH2:3][C:4](OCC)=[O:5].[CH3:15][NH:16][NH2:17]>C(O)CC>[CH:9]1([C:2]2[CH2:3][C:4](=[O:5])[N:16]([CH3:15])[N:17]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
methylhydrazine
Quantity
13.8 g
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux during 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a residual oil
CUSTOM
Type
CUSTOM
Details
Crystallization from ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=NN(C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.